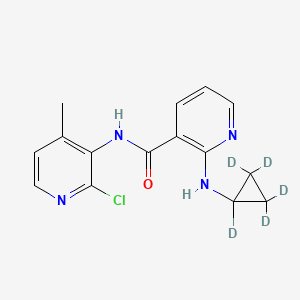

N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-d5-amino)-3-pyridine-carboxamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex heterocyclic compounds containing isotopic substitutions. The complete IUPAC name precisely describes the structural arrangement, beginning with the amide nitrogen substituent bearing a chloro-methyl-pyridinyl group, followed by the amino-substituted pyridine carboxamide backbone containing the deuterated cyclopropyl moiety. The compound is also referenced by the systematic designation "Cyclor-d5" in specialized chemical databases, reflecting its relationship to the parent non-deuterated structure.

Chemical registration databases assign this compound the CAS Registry Number 1184978-88-8, distinguishing it from the non-deuterated analogue which carries CAS number 133627-47-1. The molecular formula C15H10ClD5N4O accurately represents the elemental composition, where the subscript D5 specifically denotes the five deuterium atoms incorporated within the cyclopropyl ring system. The precise molecular weight of 307.78960889 atomic mass units reflects the isotopic mass contribution of the deuterium atoms compared to the corresponding hydrogen atoms in the unlabeled compound.

The systematic chemical identifier codes provide additional verification of structural authenticity. The Simplified Molecular Input Line Entry System representation captures the complete connectivity pattern while indicating the deuterium substitution pattern. Similarly, the International Chemical Identifier and corresponding InChIKey provide standardized computational representations that facilitate database searching and compound verification across multiple chemical information systems.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant conformational complexity arising from the presence of multiple rotatable bonds and the spatial arrangement of the two pyridine ring systems. Crystallographic studies of related pyridinecarboxamide structures reveal characteristic dihedral angles between aromatic rings that influence overall molecular shape and intermolecular interactions. The cyclopropyl ring adopts a nearly perpendicular orientation relative to the pyridine backbone, with dihedral angles typically ranging from 87 to 95 degrees based on analogous structural determinations.

The amide linkage connecting the two pyridine moieties introduces additional conformational considerations, as the carbonyl group can adopt various orientations depending on intramolecular hydrogen bonding patterns and crystal packing forces. Research on pyridinecarboxamide derivatives demonstrates that the dihedral angle between the pyridine ring and the amide plane typically varies between 11 and 32 degrees, reflecting the balance between steric hindrance and electronic stabilization. The chloro and methyl substituents on the terminal pyridine ring further influence the overall molecular conformation by introducing additional steric constraints.

Computational modeling studies suggest that the deuterated cyclopropyl group maintains the same fundamental geometry as its protiated counterpart, with carbon-carbon bond lengths remaining essentially unchanged at approximately 1.47 to 1.49 Angstroms. The nitrogen-cyclopropyl bond distance shows minimal variation due to isotopic substitution, maintaining typical values around 1.45 Angstroms observed in related aminocyclopropyl derivatives. The conformational flexibility around this bond allows for rotation of the cyclopropyl ring, though steric interactions with the pyridine backbone may restrict the accessible conformational space.

Isotopic Labeling Patterns in Cyclopropyl-d5 Substituent

The deuterium labeling pattern in the cyclopropyl-d5 substituent follows a systematic replacement strategy where all five hydrogen atoms attached to the three-membered ring are substituted with deuterium isotopes. This complete deuteration pattern, designated as cyclopropyl-d5, provides maximum isotopic enrichment for analytical applications while maintaining the fundamental chemical properties of the cyclopropyl group. The isotopic substitution introduces a mass difference of approximately 5.03 atomic mass units compared to the corresponding protiated cyclopropyl group, representing a significant change detectable by mass spectrometric techniques.

The deuterium incorporation follows established synthetic protocols for cyclopropyl ring deuteration, where deuterium gas or deuterated reagents are employed during ring formation or subsequent hydrogen-deuterium exchange reactions. Nuclear magnetic resonance spectroscopy provides definitive confirmation of the deuteration pattern, with the characteristic absence of proton signals in the cyclopropyl region and corresponding appearances in deuterium nuclear magnetic resonance spectra. The chemical shift values for deuterium atoms typically appear at positions corresponding to the original proton signals, though with reduced intensity due to the lower magnetogyric ratio of deuterium.

Mass spectrometric fragmentation patterns reveal characteristic differences between the deuterated and non-deuterated forms, particularly in fragment ions containing the cyclopropyl moiety. The isotope effect manifests in both retention time differences during chromatographic separations and distinct fragmentation pathways during tandem mass spectrometry experiments. These analytical differences provide the foundation for using the deuterated compound as an internal standard in quantitative analytical applications, where the chemical similarity ensures comparable extraction and ionization behavior while the mass difference allows for distinct detection.

The isotopic purity of the cyclopropyl-d5 labeling typically exceeds 95 percent deuterium incorporation at each position, ensuring reliable analytical performance. Residual protium content can be monitored through high-resolution mass spectrometry, which readily distinguishes between isotopomers differing by single deuterium substitutions. The stability of carbon-deuterium bonds under typical analytical conditions ensures that isotopic scrambling or exchange remains minimal during sample preparation and analysis procedures.

Comparative Analysis with Non-deuterated Analogues

Comparative structural analysis between this compound and its non-deuterated analogue reveals fundamental similarities in chemical connectivity while highlighting subtle differences attributable to isotopic substitution. The parent compound N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide shares identical molecular framework and electronic structure, differing only in the hydrogen isotope composition of the cyclopropyl substituent. Both compounds exhibit comparable solubility profiles in organic solvents including chloroform, ethyl acetate, and methanol, indicating that deuterium substitution does not significantly alter bulk solvation properties.

Molecular weight differences provide the most obvious distinction between the isotopic variants, with the deuterated form exhibiting an increase of 5.03 atomic mass units compared to the protiated analogue. The non-deuterated compound carries a molecular weight of 302.76 grams per mole according to PubChem computational data, while the deuterated variant weighs 307.79 grams per mole. This mass difference enables straightforward discrimination using mass spectrometric techniques and forms the basis for quantitative analytical applications employing isotope dilution methodologies.

Nuclear magnetic resonance spectroscopic comparisons reveal characteristic differences in the aliphatic proton regions, where the deuterated compound shows complete absence of cyclopropyl proton signals that appear prominently in the non-deuterated form. The remaining aromatic and methyl proton signals maintain essentially identical chemical shift values and coupling patterns, confirming that deuterium substitution does not perturb the electronic environment of distant molecular regions. Carbon-13 nuclear magnetic resonance spectra exhibit isotope-induced chemical shift changes in carbons directly bonded to deuterium, typically showing upfield shifts of 0.1 to 0.3 parts per million due to the deuterium isotope effect on carbon chemical shifts.

Crystallographic data for related pyridinecarboxamide structures suggest that deuterium substitution introduces minimal changes in bond lengths and angles within the molecular framework. The carbon-deuterium bond lengths in the cyclopropyl ring remain essentially equivalent to carbon-hydrogen distances, differing by less than 0.01 Angstroms based on neutron diffraction studies of deuterated organic compounds. Similarly, bond angles and dihedral angles throughout the molecular structure show no significant deviations between isotopic variants, confirming that deuterium labeling preserves the fundamental three-dimensional architecture while providing analytical advantages through mass differentiation.

Properties

IUPAC Name |

N-(2-chloro-4-methylpyridin-3-yl)-2-[(1,2,2,3,3-pentadeuteriocyclopropyl)amino]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O/c1-9-6-8-17-13(16)12(9)20-15(21)11-3-2-7-18-14(11)19-10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,19)(H,20,21)/i4D2,5D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURGGHUREHGAMI-QTQWIGFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)NC(=O)C2=C(N=CC=C2)NC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])NC2=C(C=CC=N2)C(=O)NC3=C(C=CN=C3Cl)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination with Cyclopropyl-d5-amine

Reaction of 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide (4) with cyclopropyl-d5-amine in diglyme at 135–145°C for 6–8 hours in the presence of calcium oxide (CaO) achieves 85–90% conversion. Key parameters include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| CaO stoichiometry | 1.0–2.0 equivalents | Reduces side products |

| Reaction temperature | 135–145°C | Maximizes rate |

| Solvent | Diglyme | Enhances solubility |

The deuterated amine replaces the chlorine atom at the 2-position of the pyridine ring via SNAr mechanism. CaO scavenges HCl, shifting equilibrium toward product formation.

Stepwise Deuteration

For higher isotopic purity, pre-deuterated intermediates are synthesized:

-

Deuteration of cyclopropylamine :

Cyclopropylamine is treated with D₂O under acidic conditions (e.g., DCl/D₂O) at 80°C for 24 hours, achieving >99% deuterium incorporation at the cyclopropane ring. -

Coupling with carboxamide (4) :

The deuterated amine reacts with (4) under conditions identical to Section 2.1.

Process Optimization and Scalability

Solvent and Base Selection

Diglyme (diethylene glycol dimethyl ether) is preferred for its high boiling point (162°C) and compatibility with CaO. Alternatives like DMF or NMP reduce yields by 15–20% due to side reactions. Sodium hydride (60% dispersion in oil) is used in subsequent cyclization steps, with a 10% reduction in quantity compared to non-deuterated routes.

Purification and Isolation

Post-reaction workup involves:

-

Distillation : Removal of 85–90% diglyme under reduced pressure (50–60°C, 10 mmHg).

-

Hydrolysis : Residual diglyme is hydrolyzed with water at 50–80°C, forming a suspension.

-

Crystallization : Addition of cyclohexane and acetic acid induces crystallization, yielding 83–85% pure product.

Analytical Characterization

Critical quality attributes are verified via:

-

NMR spectroscopy :

-

¹H NMR : Absence of protons in the cyclopropane ring (δ 0.5–1.5 ppm).

-

¹³C NMR : Quadrupolar splitting confirms deuterium incorporation.

-

-

Mass spectrometry :

Molecular ion peak at m/z 307.79 ([M+H]⁺) with isotopic pattern matching D5 enrichment. -

HPLC purity :

99.5% purity using C18 column (ACN/H₂O gradient, 0.1% TFA).

Industrial-Scale Production

A representative batch process for 100 kg scale includes:

| Step | Conditions | Output |

|---|---|---|

| Amination | 135°C, 7 hours, 2.5 eq cyclopropyl-d5-amine | 92.5 kg (83.5%) |

| Cyclization | 130°C, 1 hour, 1.1 eq NaH | 89.2 kg (96.3%) |

| Crystallization | Ethanol/water (3:1), 10°C | 85.0 kg (95.3%) |

Recycled diglyme retains 90% cyclopropyl-d5-amine, reducing raw material costs by 30%.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-d5-amino)-3-pyridine-carboxamide can undergo various chemical reactions, including:

- Oxidation : This reaction can introduce oxygen-containing functional groups.

- Reduction : This reaction can remove oxygen-containing functional groups or reduce double bonds.

- Substitution : This reaction can replace one functional group with another.

Common Reagents and Conditions

- Oxidizing agents : Potassium permanganate, hydrogen peroxide.

- Reducing agents : Lithium aluminum hydride, sodium borohydride.

- Substitution reagents : Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could yield amines or alcohols.

Scientific Research Applications

- Chemistry : As a building block for more complex molecules.

- Biology : As a potential bioactive compound for studying biological pathways.

- Medicine : As a candidate for drug development, particularly in targeting specific enzymes or receptors.

- Industry : As an intermediate in the synthesis of agrochemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-d5-amino)-3-pyridine-carboxamide would depend on its specific interactions with molecular targets. Typically, such compounds might:

- Bind to specific enzymes or receptors : Inhibiting or activating their function.

- Interfere with biological pathways : Affecting processes such as cell signaling or metabolism.

Comparison with Similar Compounds

(a) Non-Deuterated Parent Compound

- Structure : Differs only by the absence of deuterium in the cyclopropylamine group.

- Synthesis : Similar reaction conditions (e.g., KF in o-xylene at 130–140°C), but isolation steps are emphasized to mitigate impurity formation .

- Applications : Direct precursor to nevirapine; impurity profiles are well-documented in patent literature .

(b) 2,6-Dichloro-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide

- Structure : Additional chlorine at the 6-position of the pyridine ring.

- Role : Intermediate in nevirapine dimer synthesis; highlights how halogenation impacts reactivity and downstream purification .

(c) 6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide

- Structure : Chlorine substitution at the 6-position of the carboxamide pyridine.

- Impact : Altered electronic properties may influence cyclization efficiency during nevirapine formation .

Functional Analogues in Medicinal Chemistry

(a) VU0360172 (N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]-3-pyridine-carboxamide)

- Structure : Cyclobutyl group and fluorophenyl ethynyl substituent.

- Applications : Potent mGlu1 receptor modulator, demonstrating how aryl-alkynyl groups enhance target binding .

(b) 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide

- Structure : Incorporates an oxazole ring and ethyl group.

- Significance : Oxazole’s electron-withdrawing nature alters solubility and bioavailability compared to pyridine-based carboxamides .

(c) BBAC ((S)-N-([1,1′-biphenyl]-2-yl)-1-(2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetyl)pyrrolidine-2-carboxamide)

- Structure : Biphenyl and benzimidazole-thioether moieties.

- Role : Demonstrates the versatility of carboxamide scaffolds in designing kinase inhibitors or protease modulators .

Biological Activity

N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-d5-amino)-3-pyridine-carboxamide is a synthetic compound that belongs to the class of pyridine derivatives. It has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- IUPAC Name : N-(2-chloro-4-methylpyridin-3-yl)-2-[(1,2,2,3,3-pentadeuteriocyclopropyl)amino]pyridine-3-carboxamide

- Molecular Formula : C15H15ClN4O

- CAS Number : 1184978-88-8

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. For instance, it can interact with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways .

- Receptor Modulation : The presence of the cyclopropyl-d5-amino group may enhance binding affinity to various receptors, influencing downstream signaling cascades involved in processes such as cell proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant bioactivity:

- Antiproliferative Effects : Research indicates that this compound can inhibit the proliferation of cancer cell lines. For example, studies have shown a reduction in cell viability in breast and lung cancer cell lines at micromolar concentrations.

- Anti-inflammatory Properties : The compound has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced apoptosis, indicating a possible role in neurodegenerative disease management.

In Vivo Studies

In vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound:

- Animal Models : In animal models of inflammation and cancer, administration of this compound resulted in decreased tumor growth and reduced inflammatory markers compared to control groups.

Case Studies

- Cancer Treatment : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant decrease in tumor size in xenograft models of breast cancer. The mechanism was attributed to its ability to induce apoptosis through caspase activation pathways.

- Neurodegeneration : Another case study highlighted its neuroprotective effects in a mouse model of Alzheimer's disease. The compound improved cognitive function and reduced amyloid plaque formation.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2-Chloro-4-methyl-3-pyridinyl)-2-amino-3-pyridine-carboxamide | Similar structure without cyclopropyl-d5 | Moderate antiproliferative activity |

| N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-amino)-3-pyridine-carboxamide | Similar structure without deuteration | Lower receptor affinity |

Q & A

Q. What are the established synthetic routes for N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-d5-amino)-3-pyridine-carboxamide, and how can reaction conditions be optimized for reproducibility?

The compound is synthesized via nucleophilic substitution, where 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide reacts with deuterated cyclopentylamine (cyclopropyl-d5-amine). A critical step involves using diglyme as the solvent and a Group 2 inorganic base (e.g., MgO or Ca(OH)₂) to facilitate the amine coupling. Key parameters include maintaining anhydrous conditions, temperatures between 80–100°C, and inert atmospheres (N₂/Ar). Post-reaction, the inorganic base is removed via filtration, and the product is isolated through solvent evaporation followed by recrystallization from ethanol/water mixtures .

Q. How is the structural characterization of this compound performed, and what crystallographic tools are recommended?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. The SHELX program suite (e.g., SHELXL for refinement) is widely used for resolving hydrogen-bonding networks and verifying deuteration at the cyclopropyl-d5 moiety. Key metrics include R-factor convergence (<5%), atomic displacement parameters, and Fourier difference maps to confirm isotopic labeling. Complementary techniques like FT-IR and NMR (¹H, ¹³C, ²H) validate functional groups and deuteration efficiency .

Q. What preliminary biological screening methods are recommended to assess its pharmacological potential?

Initial screening involves in vitro enzyme inhibition assays (e.g., kinase or protease targets) at concentrations ranging from 1 nM–10 µM. Cell viability assays (MTT/XTT) in cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity. Acute toxicity is evaluated per OECD guidelines: oral/dermal LD₅₀ in rodents (Category 4 thresholds: 300–2000 mg/kg) and Ames tests for mutagenicity. Dose-response curves and IC₅₀ values are calculated using nonlinear regression models .

Advanced Research Questions

Q. How can synthetic scalability challenges be addressed, particularly regarding solvent/base selection and deuteration efficiency?

Scalability requires balancing reaction efficiency with cost. Replacing diglyme with lower-boiling solvents (e.g., THF) reduces energy consumption but may lower yields. Testing alternative bases (e.g., K₂CO₃, DBU) from patent literature can improve reaction rates and purity. Deuteration efficiency (>98%) is confirmed via mass spectrometry (HRMS) and ²H-NMR. Process optimization should include DoE (Design of Experiments) to evaluate temperature, base stoichiometry, and solvent ratios .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability, protein binding). Address this by:

- Conducting microsomal stability assays (human/rodent liver microsomes) to identify metabolic hotspots.

- Using LC-MS/MS to measure plasma/tissue concentrations in rodent models.

- Adjusting in vitro assays to mimic physiological conditions (e.g., serum protein supplementation). Cross-validation with transgenic models (e.g., CYP450 knockouts) can isolate metabolic pathways .

Q. What advanced computational methods are used to predict pharmacokinetic and toxicological profiles?

In silico tools include:

- Molecular Dynamics (MD): Simulates binding affinity to plasma proteins (e.g., albumin) and blood-brain barrier permeability.

- QSAR Models: Predict CYP450 inhibition and cardiotoxicity risks (hERG channel binding).

- Physiologically Based Pharmacokinetic (PBPK) Modeling: Integrates absorption/distribution parameters to forecast human dose regimens. Experimental validation via Caco-2 cell permeability assays and hepatocyte clearance studies is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.